REACTION_CXSMILES
|
[C:1](#[N:4])[CH:2]=[CH2:3].C1(P(C(C)(C)C)C(C)(C)C)C=CC=CC=1.[F:20][C:21]([F:34])([F:33])[C:22]1[CH:23]=[C:24](Cl)[CH:25]=[C:26]([C:28]([F:31])([F:30])[F:29])[CH:27]=1.C1(C(N)C2CCCCC2)CCCCC1>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.O.CC(N(C)C)=O>[F:20][C:21]([F:33])([F:34])[C:22]1[CH:23]=[C:24]([CH:25]=[C:26]([C:28]([F:29])([F:30])[F:31])[CH:27]=1)[CH:3]=[CH:2][C:1]#[N:4] |f:4.5.6|
|
Name
|
|
Quantity
|
0.382 g
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Name
|
|
Quantity
|
26.7 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C(C)(C)C)C(C)(C)C
|
Name
|
|
Quantity
|
6.7 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
1.49 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C=C(C1)C(F)(F)F)Cl)(F)F
|
Name
|
|
Quantity
|
1.53 mL
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)C(C1CCCCC1)N
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the contents are stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The Schlenk vessel is placed in a heating bath at 130° C.
|
Type
|
EXTRACTION
|
Details
|
the product is extracted
|
Type
|
STIRRING
|
Details
|
by shaking with t-butyl methyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying the organic phase over MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent is removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the product is isolated
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
FC(C=1C=C(C=CC#N)C=C(C1)C(F)(F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |